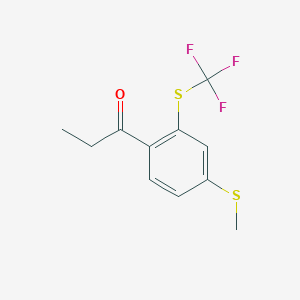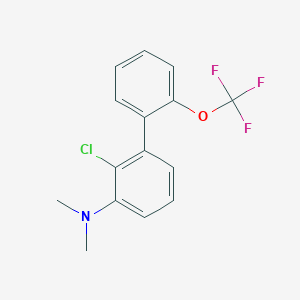
(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a chloro group, a trifluoromethoxy group, and a dimethylamine group attached to the biphenyl core. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Suzuki-Miyaura Cross-Coupling: The brominated intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in a mixture of solvents to form the biphenyl core.
Functional Group Introduction: The chloro, trifluoromethoxy, and dimethylamine groups are introduced through various substitution reactions under specific conditions.
Industrial Production Methods
Industrial production of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the biphenyl core, while nucleophilic substitution can replace the chloro group with other nucleophiles .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Another biphenyl derivative with different substituents.
2-Fluorophenylboronic acid: A biphenyl derivative used in similar synthetic applications.
Uniqueness
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C15H13ClF3NO |
|---|---|
Molekulargewicht |
315.72 g/mol |
IUPAC-Name |
2-chloro-N,N-dimethyl-3-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)12-8-5-7-11(14(12)16)10-6-3-4-9-13(10)21-15(17,18)19/h3-9H,1-2H3 |
InChI-Schlüssel |
XCRNQAYBUHXNLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1Cl)C2=CC=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


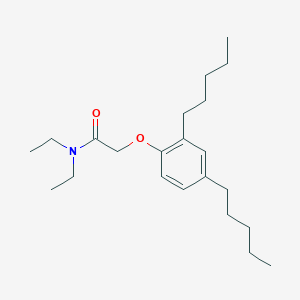
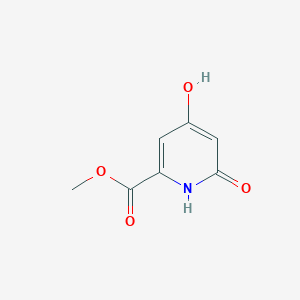
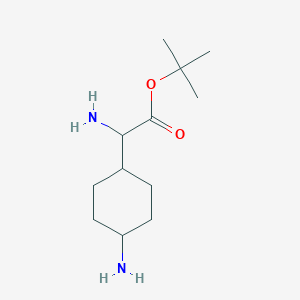
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

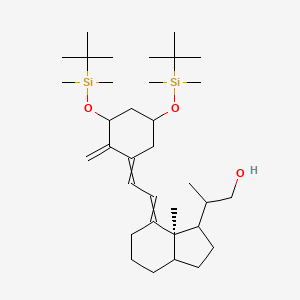



![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)

![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
